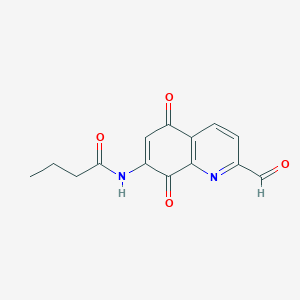
7-Butyramido-2-formylquinoline-5,8-dione
Cat. No. B8638460
M. Wt: 272.26 g/mol
InChI Key: OIVQJPZWOOLIPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05525611
Procedure details


In a 25 ml. round-bottomed flask equipped with a magnetic bar, water-cooled reflux condenser, and an argon filled balloon, 7-butyramido-2-methylquinoline- 5,8-dione (30) (prepared as described in Example 30) (0.516 g., 2 mmol), selenium dioxide (0.255 g., 2.3 mmol), 12 ml. of dried, distilled 1,4-dioxane, and 0.25 ml. of water were stirred and slowly heated to reflux over a two-hour period. The reaction was monitored by TLC and found to be complete after 33.5 hours. The selenium metal was allowed to settle, and the supernatant solution was piperted off and filtered. 1,4-Dioxane (10 ml.) was added to the residue, stirred and refluxed for five minutes. The entire mixture was filtered and the selenium was washed with dichloromethane (10 ml. ). All filtrates were combined and stored at 4° C. overnight. This solution was diluted with 50 ml of dichloromethane and washed with a 3% sodium bicarbonate solution (2×50 ml.). The organic layer was dried with magnesium sulfate and rotoevaporated to give a pale yellow product. The solid was dried under vacuum overnight and weighed 0.356 g. (yield of 65%). The product was recrystallized from ethyl acetate: mp. 208°-210° C.; 1H NMR (CDCl3) δ1.02 (3H, t, J=7.4 Hz, C-7NHCOCH2CH2CH3), 1.70-1.89 (2 H, m, 7NHCOCH2CH2CH3), 2.52 (2 H, t, J=7.4 Hz, 7NHCOCH2CH2CH3), 8.06 (1H, s, C-6H), 8.31 (1H, d, J=8.0 Hz, C-3H), 8.39 (1H, br. s, C-7NH), 8.61 (1H, d, J-8.0 Hz, C-4H), 10.28 (1H, s, C-2CHO); IR (KBr) vmax 3299, 3081, 2966, 2935, 2876, 1723, 1694, 1638, 1606, 1505 cm-1 ; EIMS, m/e (relative intensity) 272 (54), 202 (36), 175 (9); HRMS, m/e for C14H12N2O4 calculated 272.079707, found 272.078696; analysis for C14H12N2O4 calculated C, 61.76; H, 4.44; N, 10.29; found C, 61.31; H, 4.36; N, 9.94.



Yield
65%
Identifiers


|
REACTION_CXSMILES
|
[C:1]([NH:6][C:7]1[C:16](=[O:17])[C:15]2[N:14]=[C:13]([CH3:18])[CH:12]=[CH:11][C:10]=2[C:9](=[O:19])[CH:8]=1)(=[O:5])[CH2:2][CH2:3][CH3:4].[Se](=O)=[O:21]>O>[C:1]([NH:6][C:7]1[C:16](=[O:17])[C:15]2[N:14]=[C:13]([CH:18]=[O:21])[CH:12]=[CH:11][C:10]=2[C:9](=[O:19])[CH:8]=1)(=[O:5])[CH2:2][CH2:3][CH3:4]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.516 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)(=O)NC1=CC(C=2C=CC(=NC2C1=O)C)=O
|
Step Two
|
Name
|
|
|
Quantity
|
0.255 g
|
|
Type
|
reactant
|
|
Smiles
|
[Se](=O)=O
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
of water were stirred
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
round-bottomed flask equipped with a magnetic bar
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
reflux condenser
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
of dried
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
distilled 1,4-dioxane, and 0.25 ml
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
slowly heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux over a two-hour period
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
1,4-Dioxane (10 ml.) was added to the residue
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirred
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
refluxed for five minutes
|
|
Duration
|
5 min
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The entire mixture was filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
the selenium was washed with dichloromethane (10 ml. )
|
WAIT
|
Type
|
WAIT
|
|
Details
|
stored at 4° C. overnight
|
|
Duration
|
8 (± 8) h
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
This solution was diluted with 50 ml of dichloromethane
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with a 3% sodium bicarbonate solution (2×50 ml.)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organic layer was dried with magnesium sulfate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give a pale yellow product
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solid was dried under vacuum overnight
|
|
Duration
|
8 (± 8) h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The product was recrystallized from ethyl acetate
|
Outcomes


Product
Details
Reaction Time |
33.5 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
C(CCC)(=O)NC1=CC(C=2C=CC(=NC2C1=O)C=O)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 65% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
